Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate
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Overview
Description
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate is an organic compound with the molecular formula C22H28O4 It is a benzoate ester derivative, characterized by the presence of an ethyl group, a benzoate moiety, and a hexyl chain substituted with a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-(2-methylphenoxy)hexanol: This intermediate can be synthesized by reacting 2-methylphenol with 1-bromohexane in the presence of a base such as potassium carbonate.
Esterification: The intermediate 2-(2-methylphenoxy)hexanol is then esterified with 4-hydroxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or phenoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or phenoxy derivatives.
Scientific Research Applications
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[2-(3-methylphenoxy)hexyl]oxy}benzoate: Similar structure but with a different position of the methyl group on the phenoxy ring.
Ethyl 4-{[2-(2-ethylphenoxy)hexyl]oxy}benzoate: Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.
Properties
CAS No. |
915385-11-4 |
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Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
ethyl 4-[2-(2-methylphenoxy)hexoxy]benzoate |
InChI |
InChI=1S/C22H28O4/c1-4-6-10-20(26-21-11-8-7-9-17(21)3)16-25-19-14-12-18(13-15-19)22(23)24-5-2/h7-9,11-15,20H,4-6,10,16H2,1-3H3 |
InChI Key |
BPCMKNSIRUNMDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=CC=C2C |
Origin of Product |
United States |
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